Ripazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

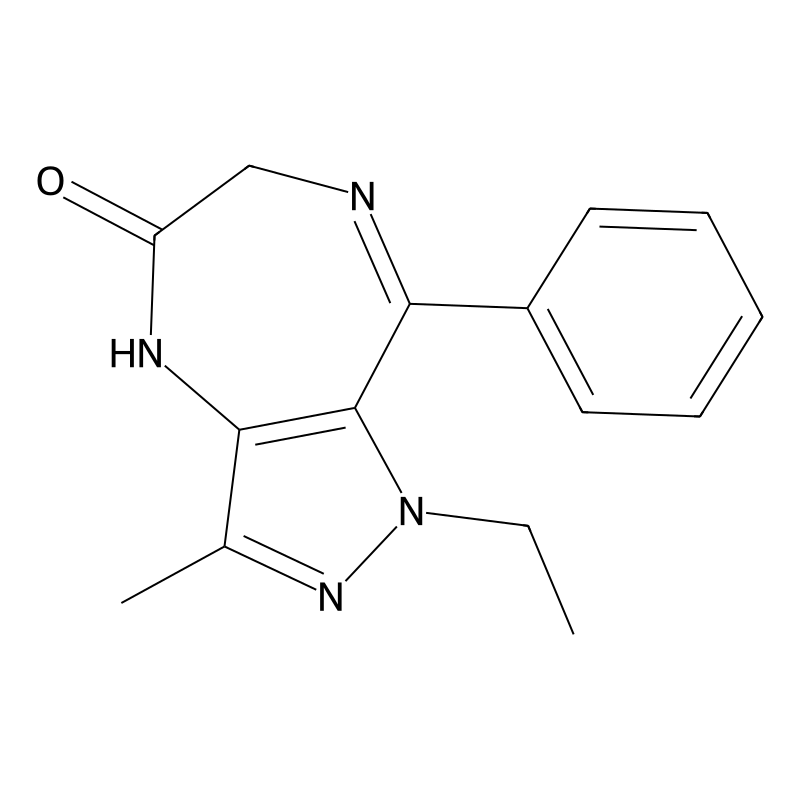

Ripazepam (CI-683), a pyrazolodiazepinone derivative with the molecular formula C15H16N4O, is an achiral positive allosteric modulator of the GABA-A receptor [1]. Synthesized via the condensation of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone and glycine ethyl ester hydrochloride, the crude intermediate is efficiently purified through toluene recrystallization [2]. Unlike classical 1,4-benzodiazepines, Ripazepam is highly valued in neuropharmacological research for its ability to induce significant anxiolytic effects without the concomitant sedative or motor-depressant properties typical of the class . For procurement, its achiral structure, stability in DMSO, and well-defined synthesis route make it a highly reproducible reference standard for differentiating receptor subtype selectivity in drug discovery workflows [1].

Substituting Ripazepam with classical benzodiazepines like diazepam or closely related pyrazolodiazepines like zolazepam fundamentally compromises experimental integrity. Diazepam exhibits overlapping anxiolytic and sedative dose-response curves, which confounds behavioral assays requiring strict motor preservation [1]. Conversely, zolazepam is a potent veterinary anesthetic, making it entirely unsuitable for isolated anxiolytic modeling[2]. Furthermore, substituting Ripazepam with chiral benzodiazepines (e.g., lorazepam) introduces manufacturing complexities, as enantiomeric impurities or the need for chiral resolution can degrade batch-to-batch reproducibility [1]. Ripazepam’s achiral nature and distinct non-sedating pharmacological profile provide a precise experimental baseline that cannot be replicated by generic in-class alternatives .

Complete Separation of Anxiolytic and Sedative Profiles

In comparative in vivo pharmacological models, Ripazepam demonstrates a highly separated dose-response profile, achieving robust anxiolytic efficacy without triggering the motor impairment associated with classical baselines . While diazepam exhibits overlapping anxiolytic and sedative ranges—often inducing ataxia at standard therapeutic doses—Ripazepam maintains a wide safety margin, leaving motor function intact [1].

| Evidence Dimension | Sedative vs. Anxiolytic profile overlap |

| Target Compound Data | Distinct separation (anxiolytic efficacy without sedation) |

| Comparator Or Baseline | Diazepam (overlapping sedative/anxiolytic effects) |

| Quantified Difference | Elimination of motor-depressant side effects at therapeutic anxiolytic doses. |

| Conditions | In vivo behavioral models (e.g., elevated plus maze, open field) |

Essential for neuropharmacological assays where motor impairment or sedation would confound the measurement of genuine anxiolytic efficacy.

Achiral Structure Eliminates Enantiomeric Resolution Bottlenecks

Unlike many complex CNS-active compounds and chiral benzodiazepines (such as lorazepam or oxazepam) that require strict stereochemical control and expensive chiral chromatography, Ripazepam is completely achiral (0 stereocenters)[1]. Its synthesis yields a product that can be straightforwardly purified via toluene recrystallization, bypassing chiral resolution steps entirely and preventing yield losses associated with enantiomeric separation [2].

| Evidence Dimension | Chiral resolution requirement |

| Target Compound Data | 0 stereocenters (achiral); no resolution required |

| Comparator Or Baseline | Chiral benzodiazepines (e.g., lorazepam) requiring enantiomeric separation |

| Quantified Difference | 100% elimination of chiral chromatography steps and associated yield losses. |

| Conditions | Industrial synthesis and purification scale-up |

Simplifies procurement and manufacturing by guaranteeing batch-to-batch structural consistency without the premium cost of enantiomerically pure synthesis.

Streamlined Two-Step Synthesis and Toluene Purification

The production of Ripazepam utilizes a highly efficient condensation of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone with glycine ethyl ester hydrochloride in a piperidine/pyridine solvent system [1]. Compared to the complex multi-step ring closures required for traditional 1,4-benzodiazepines, this intermediate is rapidly converted using ammonium hydroxide and directly recrystallized from toluene, ensuring high-purity recovery with minimal byproduct formation [1].

| Evidence Dimension | Synthesis and purification complexity |

| Target Compound Data | Direct condensation followed by single-solvent (toluene) recrystallization |

| Comparator Or Baseline | Traditional 1,4-benzodiazepines requiring multi-step ring closures and complex chromatography |

| Quantified Difference | Reduction of purification steps to a single toluene recrystallization phase. |

| Conditions | Laboratory-scale and industrial chemical synthesis |

Reduces processing time and solvent waste, making it a highly cost-effective and process-friendly scaffold for medicinal chemistry.

Reference Standard for Non-Sedating Anxiolytic Drug Discovery

Due to its distinct separation of anxiolytic and sedative effects, Ripazepam is an ideal reference compound for screening novel positive allosteric modulators aimed at achieving anxiolysis without motor impairment. It serves as a superior baseline compared to diazepam in elevated plus maze and open field tests[1].

Scalable Pyrazolodiazepine Scaffold Development

Because Ripazepam is achiral and synthesized via a straightforward condensation and toluene recrystallization process, it provides a highly reproducible, cost-effective scaffold for medicinal chemistry programs seeking to derivatize the pyrazolodiazepine core without the complications of chiral inversion [2].

Differentiating Sedative vs. Anxiolytic Receptor Binding Kinetics

In competitive binding assays, Ripazepam can be utilized alongside zolazepam and classical benzodiazepines to map the specific amino acid residues and GABA-A subunit interfaces responsible for separating sedative side effects from primary anxiolytic efficacy[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Ripazepam. IARC Monogr Eval Carcinog Risks Hum. 1996;66:157-60. Review. PubMed PMID: 9097123.

3: Baraldi PG, Manfredini S, Periotto V, Simoni D, Guarneri M, Borea PA. Synthesis and interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e] [1,4]diazepin-8(7H)-ones with benzodiazepine receptors in rat cerebral cortex. J Med Chem. 1985 May;28(5):683-5. PubMed PMID: 2985787.

4: Fitzgerald JE, de la Iglesia FA, McGuire EJ. Carcinogenicity studies in rodents and ripazepam, a minor tranquilizing agent. Fundam Appl Toxicol. 1984 Apr;4(2 Pt 1):178-90. PubMed PMID: 6724192.

5: Sanger DJ, Blackman DE. Effects of diazepam and ripazepam on two measures of adjunctive drinking in rats. Pharmacol Biochem Behav. 1976 Aug;5(2):139-42. PubMed PMID: 996049.

6: Sanger DJ, Blackman DE. Effects of chlordiazepoxide, ripazepam and d-amphetamine on conditioned acceleration of timing behaviour in rats. Psychopharmacology (Berl). 1976 Jul 28;48(2):209-15. PubMed PMID: 12524.

7: Schneyer JJ, Goodman LI, Borgen LA. Ripazepam (CI-683): double-blind comparison with placebo in anxious patients. J Clin Pharmacol. 1976 Jul;16(7):377-83. PubMed PMID: 780378.